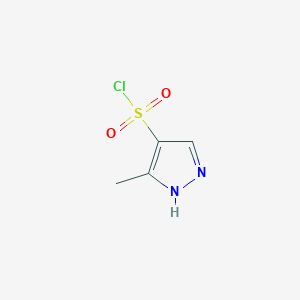

5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIPHBVEKLIHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179918-36-5 | |

| Record name | 5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methyl-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive overview of the synthesis of 5-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and practical considerations for its preparation.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities. The introduction of a sulfonyl chloride moiety at the 4-position of the pyrazole ring, as in this compound, provides a versatile reactive handle for the synthesis of a diverse array of sulfonamides. These sulfonamides are prevalent in numerous therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The ability to efficiently and reliably synthesize this key intermediate is therefore of paramount importance in the discovery and development of new chemical entities.

Synthetic Strategy: Direct Chlorosulfonation of 5-methyl-1H-pyrazole

The most direct and commonly employed method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic substitution reaction of the parent pyrazole with a strong chlorosulfonating agent.[1] Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its high reactivity and commercial availability.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by the potent electrophile generated from chlorosulfonic acid. The C4 position of the pyrazole ring is the most nucleophilic and sterically accessible site for substitution, leading to the regioselective formation of the desired 4-sulfonyl chloride derivative.

To enhance the reaction rate and ensure complete conversion, an excess of chlorosulfonic acid is typically used.[2] In some procedures, the addition of thionyl chloride (SOCl₂) can be beneficial, likely by aiding in the removal of water and driving the equilibrium towards the product.[3]

Experimental Protocol: Synthesis of this compound

This protocol details a robust procedure for the laboratory-scale synthesis of this compound via direct chlorosulfonation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 5-methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 10.0 g | 0.122 | 1.0 |

| Chlorosulfonic acid | ClSO₃H | 116.52 | 45 mL (84.15 g) | 0.722 | 5.9 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Crushed Ice | H₂O | 18.02 | ~500 g | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Brine | NaCl (aq) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (45 mL) and cool the flask to 0 °C in an ice-water bath.

-

Addition of Starting Material: Dissolve 5-methyl-1H-pyrazole (10.0 g) in dichloromethane (50 mL). Slowly add this solution dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 50-60 °C and stir for 4-6 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker (2 L), place approximately 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

-

Washing: Combine the organic extracts and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can often be used in subsequent steps without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system such as a hexane/ethyl acetate mixture.

Safety Precautions:

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While direct chlorosulfonation is the most common route, other methods for the synthesis of pyrazole-4-sulfonyl chlorides have been reported. For instance, a two-step method starting from 2-(benzylthio)malonaldehyde has been developed for the synthesis of diverse pyrazole-containing sulfonyl chlorides.[5] Another approach involves the use of organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate.[6] These alternative routes may offer advantages in terms of substrate scope or functional group tolerance for more complex pyrazole systems.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs targeting pyrazole-based therapeutics. The direct chlorosulfonation method presented in this guide is a reliable and scalable procedure. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can efficiently access this valuable building block for the development of novel drug candidates.

References

-

D'yachenko, I. V., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]

-

Stepanov, V. A., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. [Link]

-

Vinaya, et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, E80, 134-138. [Link]

-

Willard, M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232-3235. [Link]

-

Various Authors. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

-

Prasanth, K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26345-26356. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 157. [Link]

- Google Patents. (2014).

-

PubChem. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-1h-pyrazole-4-carboxylate. Retrieved from [Link]

-

Scholars Research Library. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 4(4), 1475-1480. [Link]

-

Mphahlele, M. J., et al. (2022). Synthesis, characterization and anti-HIV-1 activity of novel 3-benzoylbenzofuran derived pyrazole analogues. RSC Medicinal Chemistry, 13(1), 87-97. [Link]

Sources

- 1. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 2. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to 5-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] When functionalized with a sulfonyl chloride group, specifically at the 4-position, the resulting 5-methyl-1H-pyrazole-4-sulfonyl chloride becomes a highly valuable and reactive intermediate. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, offering field-proven insights for its effective utilization in research and drug development. The strategic introduction of the sulfonyl chloride moiety provides a versatile handle for the synthesis of sulfonamides, a class of compounds with a rich history and diverse therapeutic applications, including antibacterial, antitumor, diuretic, and hypoglycemic agents.[2]

I. Synthesis of this compound: A Mechanistic Approach

The preparation of this compound is typically achieved through the electrophilic substitution of a 5-methyl-1H-pyrazole precursor. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.

Protocol: Electrophilic Chlorosulfonylation

This protocol details a common and effective method for the synthesis of the title compound.

Step 1: Preparation of the Pyrazole Precursor While 5-methyl-1H-pyrazole is commercially available, it can also be synthesized. A common route involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with hydrazine hydrate.

Step 2: Chlorosulfonylation The core of the synthesis involves the reaction of 5-methyl-1H-pyrazole with a suitable chlorosulfonating agent. Chlorosulfonic acid is a powerful and frequently used reagent for this transformation.[3][4]

-

Reaction Setup: A solution of 5-methyl-1H-pyrazole in a suitable inert solvent, such as chloroform, is prepared in a flask equipped with a dropping funnel, a stirrer, and a means to control the temperature (e.g., an ice bath).

-

Reagent Addition: Chlorosulfonic acid is added dropwise to the pyrazole solution at a controlled temperature, typically 0 °C, under a nitrogen atmosphere.[3] This slow addition is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to a higher temperature, often around 60 °C, and stirred for several hours to ensure complete conversion.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

-

Workup and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water.[3] The product, being organic, will separate from the aqueous layer. The organic layer is then extracted, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[3] Further purification can be achieved through techniques like column chromatography if necessary.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the highly reactive chlorosulfonic acid with atmospheric moisture.

-

Controlled Temperature: The initial cooling to 0 °C mitigates the high exothermicity of the reaction between the pyrazole and chlorosulfonic acid. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Quenching with Ice-Water: This step serves two purposes: it safely decomposes any unreacted chlorosulfonic acid and facilitates the precipitation of the organic product, which is poorly soluble in water.

II. Comprehensive Characterization: A Multi-technique Approach

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the methyl protons (C₅-CH₃), a singlet for the pyrazole ring proton (C₃-H), and a broad singlet for the N-H proton. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the two pyrazole ring carbons (C₃ and C₅), and the carbon bearing the sulfonyl chloride group (C₄).

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.5 | C₅-CH ₃ (s, 3H) |

| ~8.0 | C₃-H (s, 1H) |

| Variable (broad) | N-H (s, 1H) |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| IR Absorption Data (Characteristic Frequencies) |

| Frequency (cm⁻¹) |

| 3400-3200 |

| 3000-2850 |

| ~1650 |

| 1380-1360 & 1190-1170 |

| ~1400 |

The strong absorptions corresponding to the S=O stretching vibrations are particularly diagnostic for the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₄H₅ClN₂O₂S), the expected monoisotopic mass is approximately 179.97 g/mol .[5][6] The mass spectrum would show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of groups such as Cl, SO₂, or the methyl group.

III. Chemical Reactivity and Synthetic Applications

The high reactivity of the sulfonyl chloride group makes this compound a versatile intermediate for the synthesis of a variety of sulfonamide derivatives.[7][8]

Formation of Sulfonamides

The most common reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[2][9] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Experimental Protocol: Sulfonamide Synthesis

-

Reactant Preparation: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Amine and Base Addition: The desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added to the solution. The reaction is often performed at room temperature.[3]

-

Reaction Monitoring and Workup: The reaction progress is monitored by TLC.[3] Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried and concentrated to yield the sulfonamide product. Purification can be achieved by recrystallization or column chromatography.[3]

The ability to readily form sulfonamides makes this compound a key building block in the synthesis of potential drug candidates.[8] The resulting sulfonamides can act as isosteres for carboxylic acids or amides, often leading to improved physicochemical properties and biological activity.[2]

IV. Safety and Handling: A Critical Overview

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[10][11][12]

-

Harmful if Swallowed: Can cause burns to the mouth, throat, and stomach.[11][12]

-

Respiratory Irritant: Inhalation of vapors may cause respiratory irritation and potentially lung edema.[12][13]

-

Reacts with Water: Reacts violently with water, releasing corrosive hydrogen chloride gas.[13]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Moisture Sensitivity: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[14]

-

Spill and Waste Management: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it as hazardous waste.[13] Do not use water to clean up spills.[13]

V. Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel sulfonamide-based therapeutic agents. Its straightforward synthesis and high reactivity, coupled with the pharmacological importance of the pyrazole scaffold, ensure its continued relevance in the field of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Institutes of Health. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

SULPHURYL CHLORIDE. SD Fine-Chem. [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. No source title available. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. PubChem. [Link]

-

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl Chloride. BIOFOUNT. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

This compound (C4H5ClN2O2S). PubChemLite. [Link]

-

NMR 1 H-spectrum of N-(4-(N-(5-(4-chlorophenyl)-3-(methoxymethyl). ResearchGate. [Link]

-

1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride. AMERICAN ELEMENTS. [Link]

-

1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. [Link]

-

Guide to Analyzing an IR Spectrum. YouTube. [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride (1365961-31-4) for sale [vulcanchem.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride | C4H4ClFN2O2S | CID 115021571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. bio-fount.com [bio-fount.com]

An In-depth Technical Guide to 5-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Executive Summary: 5-methyl-1H-pyrazole-4-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure combines the pharmacologically significant pyrazole scaffold with a highly reactive sulfonyl chloride functional group, making it an exceptionally versatile intermediate for the synthesis of novel sulfonamide derivatives. The pyrazole nucleus is a "privileged structure" in drug design, appearing in numerous therapeutic agents, while the sulfonamide group is a cornerstone of many established drugs.[1][2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, providing validated synthetic protocols, exploring its reactivity, and outlining its applications. Emphasis is placed on the causality behind experimental procedures to ensure both reproducibility and a deeper understanding of its chemical behavior.

Introduction to the Pyrazole Sulfonamide Scaffold

The strategic combination of a pyrazole ring and a sulfonamide linker creates a powerful pharmacophore. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that confers unique electronic properties and the ability to engage in critical hydrogen bonding interactions with biological targets.[2] This has led to their integration into a wide array of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[2][4]

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, serving as a gateway to the formation of sulfonamides, a class of compounds famous for the "sulfa drugs" and numerous other therapeutics like diuretics and anticonvulsants.[2][3] this compound thus represents a synergistic molecule, providing a reliable handle for conjugating the proven pyrazole core to various amines, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[5][6]

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-phenyl-1H-pyrazole-5-sulfonyl chloride | 1703008-09-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 5-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the spectroscopic data for 5-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical agents. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data, and instead, to offer a deeper understanding of the experimental choices and the interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who are actively working with pyrazole-based scaffolds.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a sulfonyl chloride group at the 4-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides have garnered significant attention for their potential as therapeutic agents.

The precise characterization of intermediates like this compound is paramount to ensure the identity, purity, and quality of the final drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will delve into the expected spectroscopic data for the title compound, drawing upon established principles and data from closely related analogs to provide a comprehensive analytical framework.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

The key structural features that will influence the spectroscopic data are:

-

The aromatic pyrazole ring.

-

The methyl group at the 5-position.

-

The sulfonyl chloride group at the 4-position.

-

The acidic N-H proton of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton, the C-H proton on the pyrazole ring, and the methyl protons.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-H | ~13-15 | Broad Singlet | 1H | Pyrazole N-H |

| C-H | ~8.0-8.5 | Singlet | 1H | Pyrazole C3-H |

| CH₃ | ~2.5-2.8 | Singlet | 3H | 5-CH₃ |

Expertise & Experience in Interpretation:

-

N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. In CDCl₃, this signal might be broader and its observation can be concentration-dependent. The significant deshielding is a characteristic feature of N-H protons in aromatic nitrogen heterocycles.

-

Pyrazole C3-H Proton: The proton at the C3 position is expected to appear as a singlet in the aromatic region. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the sulfonyl chloride group.

-

Methyl Protons: The methyl group at the C5 position will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for a methyl group attached to an sp²-hybridized carbon.

Data from a closely related compound, 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride , shows two methyl signals at δ 2.41 and 2.40 ppm and a broad N-H signal at δ 15.16 ppm in CDCl₃.[1] This supports the predicted chemical shift ranges for the methyl and N-H protons in our target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| C=N | ~145-150 | Pyrazole C5 |

| C-H | ~135-140 | Pyrazole C3 |

| C-S | ~110-115 | Pyrazole C4 |

| CH₃ | ~10-15 | 5-CH₃ |

Expertise & Experience in Interpretation:

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C5 carbon, attached to the methyl group and a nitrogen atom, is expected to be the most downfield of the ring carbons. The C3 carbon will also be in the aromatic region. The C4 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be significantly shielded compared to the other ring carbons.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be:

| Predicted IR Data | Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3100-3300 | Pyrazole N-H |

| C-H Stretch (Aromatic) | 3000-3100 | Pyrazole C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl C-H |

| C=N Stretch | 1500-1600 | Pyrazole ring |

| S=O Stretch (Asymmetric) | 1370-1390 | Sulfonyl chloride |

| S=O Stretch (Symmetric) | 1180-1200 | Sulfonyl chloride |

| S-Cl Stretch | 600-700 | Sulfonyl chloride |

Expertise & Experience in Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration.

-

Sulfonyl Chloride Group: The most diagnostic peaks in the IR spectrum will be the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are typically found around 1380 cm⁻¹ and 1190 cm⁻¹, respectively. The presence of these two strong bands is a clear indication of the -SO₂- group.

-

Pyrazole Ring: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will appear in the 1500-1600 cm⁻¹ region.

For comparison, the IR spectrum of N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide shows characteristic peaks at 3291 cm⁻¹ (N-H), and 1316 and 1185 cm⁻¹ for the sulfonamide group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted MS Data | m/z | Interpretation |

| Molecular Ion (M⁺) | [M]⁺, [M+H]⁺ | Molecular weight confirmation |

| Isotope Peaks | [M+2]⁺ | Presence of Chlorine |

| Fragment Ion | [M-Cl]⁺ | Loss of Chlorine |

| Fragment Ion | [M-SO₂Cl]⁺ | Loss of sulfonyl chloride group |

Expertise & Experience in Interpretation:

-

Molecular Ion and Isotope Pattern: The molecular weight of this compound is 179.60 g/mol . In the mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed. A crucial diagnostic feature will be the presence of an isotope peak at [M+2]⁺ with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation: The molecule is expected to fragment through the loss of the chlorine atom or the entire sulfonyl chloride group. The observation of these fragment ions would further confirm the structure.

Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 179.97603 Da.[2] Predicted collision cross-section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are also available.[2]

Experimental Protocols: A Self-Validating System

The synthesis and characterization of pyrazole sulfonyl chlorides typically follow a well-established workflow. The following is a generalized protocol, emphasizing the causality behind each step.

Figure 2: General workflow for the synthesis and characterization of pyrazole sulfonyl chlorides.

Step-by-Step Methodology:

-

Sulfonylation: The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved by reacting the corresponding pyrazole with an excess of chlorosulfonic acid.[1] This is a highly exothermic electrophilic substitution reaction, and careful temperature control is crucial to prevent side reactions. The reaction is often initiated at low temperatures (0 °C) and then heated to drive it to completion.

-

Workup: The reaction mixture is cautiously quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which is typically a solid.

-

Isolation and Purification: The solid product is collected by filtration and washed with cold water to remove any remaining acid. The crude product can often be used directly in the next step or purified by recrystallization if necessary.

-

Spectroscopic Analysis: The purified product is then subjected to a battery of spectroscopic tests (NMR, IR, MS) as described in the sections above to confirm its identity and purity. Each technique provides a piece of the structural puzzle, and together they form a self-validating system for the characterization of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating predicted data with experimental results from closely related analogs, we have established a robust framework for the characterization of this important synthetic intermediate. The detailed interpretation of the NMR, IR, and MS data, coupled with an understanding of the underlying synthetic methodology, will empower researchers to confidently synthesize and utilize this compound in their drug discovery and development efforts.

References

reactivity profile of 5-methyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 5-methyl-1H-pyrazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and application of this compound. As a key intermediate in medicinal chemistry and organic synthesis, this compound's reactivity is dominated by the electrophilic nature of its sulfonyl chloride moiety. This document explores its reactions with various nucleophiles, particularly amines and alcohols, to form biologically relevant sulfonamides and versatile sulfonate esters. We delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the influence of the pyrazole core on the reagent's reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Privileged Scaffold in Modern Synthesis

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in drug design due to its presence in numerous pharmaceutically active compounds.[1][2] When functionalized with a sulfonyl chloride group at the 4-position, the resulting molecule, such as this compound, becomes a powerful electrophilic building block. The combination of the aromatic, hydrogen-bond-donating/accepting pyrazole ring and the highly reactive sulfonyl chloride group allows for the straightforward synthesis of pyrazole-4-sulfonamides and sulfonate esters.[3] These derivatives are prominent motifs in compounds with diverse biological activities, including antiproliferative, anti-inflammatory, and antiviral properties.[2][4]

Understanding the is paramount for its effective utilization. This guide will illuminate the key factors governing its synthetic transformations, enabling chemists to design and execute reactions with precision and efficiency.

Synthesis of this compound

The most direct and common method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic chlorosulfonylation of the corresponding pyrazole ring. The C4 position of the pyrazole is susceptible to electrophilic attack, making this a regioselective and efficient transformation.

The synthesis begins with the commercially available 5-methyl-1H-pyrazole. This precursor is treated with an excess of chlorosulfonic acid, often in a solvent like chloroform, to introduce the sulfonyl chloride group. Thionyl chloride may be added to facilitate the reaction.[4]

Causality of Experimental Design:

-

Chlorosulfonic Acid (ClSO₃H): This powerful reagent serves as both the source of the sulfonyl group and the acid catalyst. An excess is used to drive the reaction to completion.

-

Controlled Temperature: The initial addition is performed at low temperature (0 °C) to manage the highly exothermic nature of the reaction between the pyrazole and chlorosulfonic acid.[4][5] The reaction is then heated to ensure the completion of the sulfonylation.[4]

-

Aqueous Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product, which is typically insoluble in water.[5]

Below is a diagram illustrating the synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Core Reactivity Profile

The synthetic utility of this compound stems from the high reactivity of the sulfur (VI) center towards nucleophiles. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Sulfonylation of Amines: The Gateway to Bioactive Sulfonamides

The reaction with primary and secondary amines is arguably the most important transformation of this reagent, yielding stable and often biologically active pyrazole-4-sulfonamides.[3] The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom.

Key Mechanistic Considerations:

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

-

Leaving Group Departure: The chloride ion is expelled.

-

Deprotonation: A base is required to neutralize the HCl byproduct and deprotonate the nitrogen of the newly formed sulfonamide, driving the reaction to completion.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride (1365961-31-4) for sale [vulcanchem.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

A Comprehensive Technical Guide to 1-Methyl-1H-pyrazole-4-sulfonyl chloride

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. While the initial query specified "5-methyl-1H-pyrazole-4-sulfonyl chloride," publicly available scientific literature and chemical databases predominantly feature the isomeric and more widely utilized 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 288148-34-5) . This document will focus on this well-documented compound, covering its chemical identifiers, synthesis, reactivity, applications, and safety protocols, thereby offering a comprehensive resource for researchers and drug development professionals.

Core Compound Identification and Properties

1-Methyl-1H-pyrazole-4-sulfonyl chloride is a versatile heterocyclic compound. The pyrazole scaffold is a "privileged structure" in drug design, known for a wide range of biological activities.[1] The introduction of a reactive sulfonyl chloride group at the 4-position makes it a crucial intermediate for the synthesis of a diverse array of sulfonamide derivatives.[2]

A summary of its key identifiers and physicochemical properties is presented below.

| Identifier | Value | Source |

| CAS Number | 288148-34-5 | [3][4] |

| IUPAC Name | 1-methyl-1H-pyrazole-4-sulfonyl chloride | [4] |

| Molecular Formula | C₄H₅ClN₂O₂S | [3][5] |

| Molecular Weight | 180.61 g/mol | [3][5] |

| Canonical SMILES | Cn1cc(cn1)S(Cl)(=O)=O | [6] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 295.7 ± 13.0 °C (Predicted) | [5] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [5] |

Synthesis Protocol: A Self-Validating System

The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride is typically achieved through the electrophilic substitution of 1-methyl-1H-pyrazole with chlorosulfonic acid.[7] This method is efficient and provides the desired product in good yield.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride[7]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0 °C.

-

Addition of Reagents: Charge the flask with chlorosulfonic acid (4.1 equivalents). While stirring vigorously, slowly add 1-methyl-1H-pyrazole (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 110 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with continuous stirring. A white solid will precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride. The product can often be used in subsequent steps without further purification.[7]

Synthesis Workflow Diagram

Caption: Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The sulfonyl chloride functional group is a potent electrophile, making 1-methyl-1H-pyrazole-4-sulfonyl chloride a valuable reagent for introducing the 1-methyl-1H-pyrazole-4-sulfonyl moiety.[4] Its primary reactivity involves nucleophilic substitution at the sulfur atom.

Formation of Sulfonamides

The most common application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[8] Pyrazole sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiproliferative effects.[2][8]

Logical Relationship Diagram

Caption: General reactivity of 1-methyl-1H-pyrazole-4-sulfonyl chloride.

Applications in Drug Discovery

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals.[9] 1-Methyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate in the synthesis of biologically active molecules.

-

Glucocorticoid Receptor Modulators: This compound is used as a reagent in the preparation of benzoindazoles, which act as glucocorticoid receptor modulators.[7] These modulators have potential applications in treating inflammatory diseases and certain types of cancer.

-

NAAA Inhibitors: Derivatives of pyrazole sulfonamides have been explored as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for oral administration, which are being investigated for the treatment of pain and inflammation.[10]

-

Antiproliferative Agents: As previously mentioned, pyrazole sulfonamides derived from this sulfonyl chloride have shown potential as antiproliferative agents against various cancer cell lines.[2][8]

Safety and Handling Protocols

1-Methyl-1H-pyrazole-4-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated chemical fume hood.[11]

-

Hazards: The compound is classified as causing severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[11] It is known to react violently with water and may liberate toxic gas upon contact with moisture.[13]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[11] It should be stored away from water, bases, and oxidizing agents.[11]

Conclusion

1-Methyl-1H-pyrazole-4-sulfonyl chloride is a pivotal chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined synthesis and predictable reactivity make it an invaluable tool for researchers. Adherence to strict safety protocols is paramount when handling this compound to mitigate the associated risks. This guide provides a foundational understanding of its properties and applications, empowering scientists to utilize this versatile building block effectively and safely in their research endeavors.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride (1365961-31-4) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 288148-34-5: 1H-pirazol-4-sulfonil cloruro [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 288148-34-5 Cas No. | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-methyl-1H-pyrazole-4-sulfonyl chloride

This guide provides a comprehensive technical overview of 5-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. We will delve into its molecular structure, conformational possibilities, synthesis, and spectroscopic characterization, offering insights for researchers and scientists in the field.

Introduction: The Significance of Pyrazole-Based Sulfonyl Chlorides

Pyrazole derivatives are a cornerstone in pharmaceutical development, forming the structural core of a wide range of drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2][3]. The pyrazole nucleus is considered a "privileged scaffold" due to its unique electronic properties and its ability to engage in various non-covalent interactions, particularly hydrogen bonding[1][4].

When functionalized with a sulfonyl chloride group, the pyrazole scaffold becomes a highly versatile synthetic intermediate. The potent electrophilicity of the sulfonyl chloride moiety allows for facile reactions with a wide array of nucleophiles, such as amines, to form stable sulfonamides[1][5]. This reactivity is pivotal in the synthesis of diverse compound libraries for drug screening and the development of novel therapeutic agents[2]. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited in the design of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered pyrazole ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C4H5ClN2O2S | [6] |

| Molecular Weight | 179.976 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | CC1=C(C=NN1)S(=O)(=O)Cl | [6] |

| InChIKey | HAIPHBVEKLIHCB-UHFFFAOYSA-N | [6] |

The presence of the electron-withdrawing sulfonyl chloride group and the methyl group influences the electronic distribution within the pyrazole ring, impacting its reactivity and interaction with biological targets.

Conformational Analysis: Insights from a Closely Related Structure

While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provides valuable insights into the potential conformational behavior[4]. X-ray diffraction studies of this analog reveal that the overall conformation is dictated by the torsion angles between the pyrazole ring and the sulfonyl group[4].

In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit in the crystal structure contains two distinct molecules with different conformations, highlighting the rotational freedom around the C-S and S-O bonds[4]. The key torsion angles identified were N1—C1—O1—S1, C1—O1—S1—C5, and O1—S1—C5—C6[4]. For this compound, the analogous key torsion angles would be C5-C4-S-O and N1-C5-C4-S. The rotation around the C4-S bond will be a primary determinant of the molecule's three-dimensional shape.

The conformation of the sulfonyl chloride group relative to the pyrazole ring can influence intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for crystal packing and receptor binding[4]. It is plausible that in the solid state, this compound molecules would arrange themselves to maximize stabilizing interactions, potentially forming dimers or other supramolecular structures.

Synthesis and Reactivity

The synthesis of pyrazole sulfonyl chlorides generally involves the reaction of a pyrazole with chlorosulfonic acid[2][5][7]. The high reactivity of chlorosulfonic acid facilitates the electrophilic substitution onto the pyrazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar pyrazole sulfonyl chlorides[2][7].

Materials:

-

5-methyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride (optional, but recommended for improved yield)

-

Chloroform or other suitable anhydrous solvent

-

Crushed ice

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a fume hood, carefully add 5-methyl-1H-pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere. The addition should be done slowly to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 60°C) for several hours (e.g., 10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

(Optional) To ensure complete conversion to the sulfonyl chloride, thionyl chloride can be added to the reaction mixture, and refluxing continued for an additional 2 hours[2].

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Reactivity Profile

The sulfonyl chloride group is a potent electrophile, making this compound a valuable reagent for introducing the 5-methyl-1H-pyrazole-4-sulfonyl moiety. Key reactions include:

-

Nucleophilic Substitution: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with thiols to form thiosulfonates[5].

-

Hydrolysis: Under aqueous conditions, it can be hydrolyzed to the corresponding sulfonic acid[5].

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C3-H), a singlet for the methyl protons (C5-CH₃), and a broad singlet for the N-H proton. For the related 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the methyl protons appear as distinct singlets[2].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three pyrazole ring carbons and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Visualization of Molecular Structure and Synthetic Workflow

To better illustrate the key molecular features and the synthetic process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and reactive building block in the synthesis of novel compounds for drug discovery and materials science. Its molecular structure, characterized by the pyrazole core and the electrophilic sulfonyl chloride group, allows for a wide range of chemical transformations. While a definitive solid-state conformation awaits experimental determination, analysis of closely related structures provides a strong basis for understanding its potential three-dimensional arrangement and intermolecular interactions. The synthetic and spectroscopic information provided in this guide serves as a valuable resource for researchers working with this important class of compounds.

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

X‐ray structure of pyrazole 11a. (n.d.). ResearchGate. Retrieved from [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

-

1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. (n.d.). MDPI. Retrieved from [Link]

-

1H-pyrazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C4H5ClN2O2S). (n.d.). PubChemLite. Retrieved from [Link]

-

1-Methyl-1H-pyrazole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. (n.d.). ResearchGate. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (n.d.). Semantic Scholar. Retrieved from [Link]

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride | 1703008-09-6 | Benchchem [benchchem.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 6. PubChemLite - this compound (C4H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Pyrazole Sulfonyl Chloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing pyrazole sulfonyl chloride derivatives, critical intermediates in the development of pharmaceuticals and agrochemicals. We delve into the mechanistic underpinnings, practical experimental protocols, and field-proven insights for the most prevalent synthetic routes, primarily focusing on the direct chlorosulfonation of pyrazoles. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and actionable laboratory guidance to enable the efficient and safe synthesis of these valuable compounds.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonyl chloride group (-SO₂Cl), the pyrazole ring is transformed into a highly versatile intermediate. Pyrazole sulfonyl chlorides are the direct precursors to sulfonamides, a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihyperglycemic properties[1][2].

The most notable application is in the synthesis of Celecoxib, a selective COX-2 inhibitor, where a substituted pyrazole sulfonyl chloride is a key intermediate[3][4]. The sulfonyl chloride moiety acts as a potent electrophile, readily reacting with amines to form stable sulfonamide linkages, which is a cornerstone of modern drug design and synthesis[5]. Understanding the synthesis of these intermediates is therefore paramount for advancing the discovery of new chemical entities.

Core Synthetic Strategy: Direct Chlorosulfonation of Pyrazoles

The most direct and widely employed method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole ring with a chlorosulfonyl group. This is typically achieved using chlorosulfonic acid (ClSO₃H) as both the reagent and solvent.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles. Chlorosulfonic acid serves as the source of the electrophilic species, the chlorosulfonium ion (SO₂Cl⁺). The reaction preferentially occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position, particularly when the N1 and C3/C5 positions are substituted.

Causality Behind Experimental Choices:

-

Low Temperature Addition: The initial addition of the pyrazole substrate to chlorosulfonic acid is highly exothermic. Performing this step at low temperatures (e.g., 0 °C) is crucial to control the reaction rate, prevent thermal degradation of the starting material, and minimize the formation of undesired side products[1].

-

Use of Co-reagents (Thionyl Chloride): A common challenge is the hydrolysis of the desired sulfonyl chloride product back to the corresponding sulfonic acid (SO₃H) by trace amounts of water. To mitigate this, thionyl chloride (SOCl₂) is often added to the reaction mixture. Thionyl chloride reacts with any sulfonic acid formed in situ to regenerate the sulfonyl chloride, thereby driving the equilibrium towards the desired product and improving yields[1]. It also helps to consume any water present.

-

Solvent Selection: While chlorosulfonic acid can act as the solvent, inert co-solvents like chloroform or dichloromethane are sometimes used. This can help to control the viscosity and temperature of the reaction mixture, although it requires careful management due to the reactivity of chlorosulfonic acid[1].

Visualizing the Chlorosulfonation Workflow

The following diagram outlines the typical laboratory workflow for the synthesis of a pyrazole sulfonyl chloride via direct chlorosulfonation.

Caption: Experimental workflow for direct chlorosulfonation.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from a peer-reviewed procedure and serves as a representative example[1][6].

Materials:

-

3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol)

-

Chloroform (250 mL total)

-

Chlorosulfonic acid (166.7 g, 1430 mmol)

-

Thionyl chloride (40.8 g, 343.2 mmol)

-

Dichloromethane (DCM)

-

Ice

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve the 3,5-dimethyl-1H-pyrazole (25 g) in chloroform (75 mL) in a dropping funnel. In a separate reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add chlorosulfonic acid (166.7 g) to chloroform (175 mL). Cool this solution to 0 °C using an ice bath.

-

Addition: Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution. Crucially, maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Heating: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C. Continue stirring at this temperature for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Thionyl Chloride Addition: While maintaining the temperature at 60 °C, add thionyl chloride (40.8 g) to the reaction mixture over a period of 20 minutes. Stir for an additional 2 hours at 60 °C. This step is critical to convert any formed pyrazole sulfonic acid back to the desired sulfonyl chloride[1].

-

Work-up: Cool the reaction mass to between 0 and 10 °C. In a separate large beaker, prepare a mixture of crushed ice and dichloromethane. Carefully and slowly pour the reaction mixture into the ice/DCM mixture with vigorous stirring to quench the excess chlorosulfonic acid.

-

Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel to yield pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid[1].

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

The quenching step is highly exothermic and releases HCl gas. Ensure it is performed slowly and with adequate cooling and ventilation.

-

Thionyl chloride is also corrosive and lachrymatory. Handle with care in a fume hood.

Alternative Synthetic Routes

While direct chlorosulfonation is dominant, other methods exist for synthesizing pyrazole sulfonyl chlorides.

From Pyrazole Sulfonic Acids

An alternative two-step approach involves first sulfonating the pyrazole to form a stable pyrazole sulfonic acid, which is then converted to the sulfonyl chloride.

Step 1: Sulfonation: Reaction of the pyrazole with oleum (fuming sulfuric acid) or concentrated sulfuric acid yields the corresponding pyrazole sulfonic acid.

Step 2: Chlorination: The isolated pyrazole sulfonic acid is then treated with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). This method can be advantageous for substrates that are sensitive to the harsh conditions of direct chlorosulfonation[7].

Caption: Two-step synthesis via a sulfonic acid intermediate.

Modern Approaches

Recent advances have explored novel methods, although they are less commonly used on a preparative scale. These include transition-metal-free C-H sulfonylation cascades[8] and the conversion of primary sulfonamides to sulfonyl chlorides using activating agents like Pyry-BF₄, which can be useful in late-stage functionalization of complex molecules like Celecoxib[9].

Summary of Synthetic Methods

The choice of synthetic route depends on substrate compatibility, scale, and available reagents.

| Method | Reagents | Advantages | Disadvantages | Key Reference |

| Direct Chlorosulfonation | ClSO₃H, often with SOCl₂ | One-pot, direct, high-yielding for many substrates. | Harsh, strongly acidic conditions; exothermic. | [1] |

| From Sulfonic Acids | 1. H₂SO₄/SO₃ 2. SOCl₂/POCl₃ | Milder conditions for chlorination step; stable intermediate. | Two-step process; requires isolation of sulfonic acid. | [7] |

| Late-Stage Conversion | Pyry-BF₄ from sulfonamide | Excellent for complex, functionalized molecules. | Reagent cost; may not be ideal for bulk synthesis. | [9] |

Conclusion

The synthesis of pyrazole sulfonyl chloride derivatives is a well-established field, with direct chlorosulfonation remaining the workhorse method for industrial and laboratory-scale production. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the strategic use of co-reagents like thionyl chloride to prevent hydrolysis and maximize yield. As drug discovery continues to rely on the pyrazole scaffold, robust and efficient access to these critical sulfonyl chloride intermediates will remain a cornerstone of medicinal chemistry.

References

- Stepanov V.A., Matyukhin A.Y., Akkuzin K.N., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769.

- Reddy, M. R., et al. (2023).

- Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK.

- Arborpharmchem. (2025).

- Geronikaki, A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.

- Barreiro, E. J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Kumar, A., et al. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles.

- CymitQuimica. (n.d.). 1H-pyrazole-4-sulfonyl chloride.

- Wang, T., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Pyrazole Sulfonyl Chloride Scaffold

An In-depth Technical Guide to the Fundamental Chemistry of Pyrazole Sulfonyl Chlorides for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrazole nucleus and the sulfonamide functional group individually represent two of the most prolific pharmacophores. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a scaffold found in numerous FDA-approved drugs due to its versatile biological activities and favorable physicochemical properties.[1][2] Similarly, the sulfonamide moiety is a cornerstone of drug design, renowned for its role in the development of antibacterial agents, diuretics, and anti-inflammatory drugs.[3][1]

The strategic fusion of these two entities via a sulfonyl chloride linker creates the pyrazole sulfonyl chloride —a highly versatile and reactive intermediate. This guide, written from the perspective of a senior application scientist, delves into the core chemistry of pyrazole sulfonyl chlorides. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the practical applications that make these compounds indispensable building blocks for the development of next-generation therapeutics.

Part 1: Synthesis of Pyrazole Sulfonyl Chlorides – The Gateway to a Privileged Scaffold

The construction of the pyrazole sulfonyl chloride is the critical first step. The most prevalent and robust method is the direct electrophilic chlorosulfonation of a pre-formed pyrazole ring.

Core Method: Electrophilic Chlorosulfonation

The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the pyrazole ring is a classic example of electrophilic aromatic substitution. The C4 position of the pyrazole ring is typically the most electron-rich and sterically accessible, making it the primary site of substitution.[4]

The Chemistry Explained: Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent.[5] The reaction is often performed in a suitable solvent like chloroform, with careful temperature control due to the exothermic and vigorous nature of the reaction.[6] The addition of thionyl chloride (SOCl₂) is a critical field-proven insight; it helps to drive the reaction to completion and ensures the formation of the sulfonyl chloride over the sulfonic acid by reacting with any water present and converting the intermediate sulfonic acid to the desired sulfonyl chloride.[6][7]

The choice of chloroform as a solvent is deliberate; it is relatively inert to the harsh reagents and provides good solubility for the pyrazole starting material, whereas a solvent like dichloromethane (DCM) can lead to longer reaction times and lower yields.[6]

Below is a generalized workflow for this key transformation.

Caption: General workflow for the synthesis of pyrazole sulfonyl chlorides.

Detailed Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from a validated procedure and serves as a reliable template.[6]

Reagents & Equipment:

-

3,5-dimethyl-1H-pyrazole (1.0 equiv)

-

Chlorosulfonic acid (5.5 equiv)

-

Thionyl chloride (1.3 equiv)

-

Chloroform (CHCl₃)

-